ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Agrochemical Lead Discovery

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 238749-53-6, MF C₈H₈N₂O₂S, MW 196.23) is a fused pyrrole-thiazole heterocycle bearing an ethyl ester at the 5-position. The [2,3-d] ring fusion distinguishes it from the isomeric [3,2-d] system (CAS 75103-40-1) and from the non-esterified 5-carboxylic acid analog (CAS 1007386-72-2).

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 238749-53-6
Cat. No. B1603450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
CAS238749-53-6
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)N=CS2
InChIInChI=1S/C8H8N2O2S/c1-2-12-8(11)5-3-6-7(10-5)9-4-13-6/h3-4,10H,2H2,1H3
InChIKeyBXACPZGBYFAFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 238749-53-6): Core Scaffold Identity and Procurement Baseline


Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 238749-53-6, MF C₈H₈N₂O₂S, MW 196.23) is a fused pyrrole-thiazole heterocycle bearing an ethyl ester at the 5-position . The [2,3-d] ring fusion distinguishes it from the isomeric [3,2-d] system (CAS 75103-40-1) and from the non-esterified 5-carboxylic acid analog (CAS 1007386-72-2) [1]. It is commercially supplied as a crystalline solid (mp 150–153 °C) with typical purity of 95–97% (HPLC/GC), requiring storage under inert atmosphere at 2–8 °C . The compound is classified as a heterocyclic building block for research and further manufacturing use only, with hazard statements H302, H315, H319, H335 .

Why Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Substituting ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate with a different ester (e.g., methyl), the free carboxylic acid, a regioisomeric [3,2-d] fusion, or a 2- or 4-alkylated derivative changes the compound's reactivity, physicochemical profile, and biological starting point in ways that cannot be compensated by downstream stoichiometric adjustment. The ethyl ester provides a balance of lipophilicity (cLogP ~1.48 ) and hydrolytic lability that the methyl ester (lower lipophilicity, faster hydrolysis) and the free acid (limited organic solubility, direct ionic interactions) do not replicate . The [2,3-d] fusion regiochemistry is the scaffold validated in the 2024 discovery of pyrrolo[2,3-d]thiazoles as fungicidal leads and in co-crystal structures with focal adhesion kinase (PDB 3PXK); the [3,2-d] isomer has no comparable validation record [1][2]. The unsubstituted 2-, 4-, and 6-positions preserve maximal vectors for diversification, whereas pre-installed methyl or aryl substituents eliminate key derivatization sites . Each of these differences has concrete consequences for synthetic strategy, physicochemical property optimization, and biological screening outcomes.

Quantitative Differentiation Evidence for Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate Against Closest Analogs


Regioisomeric [2,3-d] vs. [3,2-d] Fusion: Divergent Biological Validation

The [2,3-d] fusion of pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is the scaffold geometry validated in a co-crystal structure with focal adhesion kinase (FAK) at 1.79 Å resolution (PDB 3PXK) [1] and in the 2024 discovery of broad-spectrum fungicidal pyrrolo[2,3-d]thiazoles achieving EC₅₀ values of 1.17–1.77 µg/mL against Botrytis cinerea [2]. By contrast, the [3,2-d] regioisomer (4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester, CAS 75103-40-1) has no reported co-crystal structures with human kinases and no published fungicidal EC₅₀ data in the peer-reviewed agrochemical literature as of 2026. This differential validation is not a function of the ester group but of the ring fusion geometry, which alters the spatial orientation of the H-bond donor/acceptor pharmacophore and the vector of any substituent attached at the 5-position .

Medicinal Chemistry Kinase Inhibitor Design Agrochemical Lead Discovery

Ethyl Ester vs. Carboxylic Acid: Hydrolytic Latency and Organic Solubility

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate contains an ethyl ester that serves as a masked carboxylic acid, conferring moderate organic solubility (soluble in methanol, ethyl acetate, dichloromethane) and predicted cLogP of ~1.48, versus the fully ionized 5-carboxylic acid analog (CAS 1007386-72-2) which exhibits limited solubility in aprotic organic solvents and requires different coupling and workup conditions . The ethyl ester can be selectively hydrolyzed under acidic or basic conditions to liberate the free acid, enabling late-stage diversification, whereas the free acid must be protected (e.g., as an ester) for many C–C and C–N bond-forming reactions to avoid undesired side reactions . The methyl ester analog (CAS 1327366-67-5, MW 182.20) hydrolyzes faster and has lower boiling point and different chromatographic retention, which can be undesirable when slower, more controlled deprotection is needed .

Synthetic Chemistry Prodrug Design Building Block Handling

Unsubstituted 2-, 4-, and 6-Positions Preserve Full Diversification Vectors vs. Pre-Substituted Analogs

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate bears hydrogen atoms at the 2-, 4-, and 6-positions, leaving all three sites available for electrophilic substitution, cross-coupling, or metallation chemistry. Pre-substituted analogs such as ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate (CAS 1379311-56-4) and ethyl 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate permanently occupy one of these vectors, reducing the accessible chemical space by at least one dimension . The 2010 Synthesis paper by Koolman et al. demonstrates that variably substituted pyrrolo[2,3-d]thiazoles can be accessed via microwave-assisted 5-endo-dig cyclization, Suzuki coupling at the 2-position, and 5-exo-Heck cyclization at the 6-position, all of which require an unsubstituted starting scaffold for maximum flexibility . In the 2024 fungicidal SAR study by Zhang et al., modifications at multiple positions on the pyrrolo[2,3-d]thiazole core were essential for achieving EC₅₀ values as low as 1.17 µg/mL; a pre-substituted scaffold would have excluded key active analogs from the screening library [1].

Medicinal Chemistry Structure-Activity Relationship Parallel Synthesis

Commercial Availability: Purity, Batch Consistency, and Regulatory Documentation

Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is stocked by multiple reputable suppliers including Fluorochem (97% purity), Sigma-Aldrich/Ambeed (97%), AKSci (95%), and Bidepharm (97%) with certificates of analysis (COA) and, in the case of Fluorochem and Sigma-Aldrich, full safety data sheets (SDS) including GHS classification . By contrast, the regioisomeric [3,2-d] analog (CAS 75103-40-1) and the 4-methyl-substituted analog have narrower supplier bases and less readily available batch analytical documentation . This differential in commercial maturity translates to lower procurement risk, shorter lead times, and better traceability for the [2,3-d] ethyl ester compound.

Chemical Procurement Quality Assurance Supply Chain Reliability

Evidence-Backed Application Scenarios for Ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate (CAS 238749-53-6)


Kinase Inhibitor Fragment or Lead Scaffold: FAK and CK1ε Programs

The pyrrolo[2,3-d]thiazole core, of which the ethyl ester is the foundational building block, has been co-crystallized with focal adhesion kinase (PDB 3PXK, 1.79 Å resolution), demonstrating a binding mode compatible with ATP-competitive inhibition [1]. Additionally, pyrrolothiazole carboxylic acid amides are claimed as inhibitors of casein kinase I epsilon (CK1ε) in patent JO2629B1, with potential applications in mood and sleep disorders [2]. The ethyl ester can be hydrolyzed to the carboxylic acid and subsequently amidated to generate screening libraries targeting these and related kinases, with the [2,3-d] regiochemistry pre-validated for kinase active-site complementarity.

Agrochemical Fungicide Lead Optimization via Bioisosteric Strategy

Zhang et al. (J. Agric. Food Chem. 2024) demonstrated that pyrrolo[2,3-d]thiazole derivatives designed through a bioisosteric replacement of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit potent, broad-spectrum fungicidal activity, with multiple compounds achieving EC₅₀ values of 1.17–1.77 µg/mL against Botrytis cinerea and superior activity against Rhizoctonia solani compared to the positive control YZK-C22 [3]. The unsubstituted ethyl ester (CAS 238749-53-6) serves as the key intermediate for synthesizing the C1–C20 series described in this study, where diversification at the 2-, 4-, 5-, and 6-positions systematically explored the SAR. Its use as the starting scaffold directly enables reproduction and extension of this validated fungicidal chemotype.

Heterocyclic Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

With three unsubstituted positions (C2, N4, C6) and a hydrolyzable ethyl ester at C5, ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is suited for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). The synthetic methodology established by Koolman et al. (Synthesis 2010) enables microwave-assisted 5-endo-dig cyclization, Suzuki coupling at C2, and 5-exo-Heck cyclization at C6, providing orthogonal diversification routes from a single precursor . The compound's moderate molecular weight (196.23 Da) and compliance with fragment-level physicochemical criteria (cLogP 1.48, H-bond donors 1, H-bond acceptors 2) make it appropriate for fragment library inclusion, where the ethyl ester can serve as a latent carboxylic acid bioisostere or a synthetic handle for amide bond formation.

Analytical Reference Standard for Pyrrolothiazole Metabolite and Impurity Profiling

The commercial availability of ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate at certified purity (95–97%) from multiple suppliers with full analytical documentation (NMR, HPLC, GC) makes it suitable as a reference standard for chromatographic method development, impurity profiling, and metabolite identification in programs where pyrrolothiazole-containing drug candidates or agrochemicals are under development. The defined melting point (150–153 °C) and spectroscopic data (¹H, ¹³C NMR, IR, Raman – partially published ) provide orthogonal identity confirmation methods, supporting regulatory compliance in GLP analytical environments.

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